molecular formula C7H5Br2NO2 B010705 1,3-dibromo-2-methyl-5-nitrobenzene CAS No. 110127-07-6

1,3-dibromo-2-methyl-5-nitrobenzene

Cat. No. B010705
Key on ui cas rn: 110127-07-6
M. Wt: 294.93 g/mol
InChI Key: HGDQAFSQPJJIFA-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

To a mixture of 2,6-dibromo-4-nitrotoluene (5.00 g, 16.95 mmol) in CCl4 (131 mL) was added N-bromosuccinimide (4.22 g, 23.73 mmol) and dibenzoyl peroxide (411 mg, 1.70 mmol). The mixture was evacuated and flushed with argon three times, then heated using an oil bath. At reflux azo-bis-isobutyronitrile (278 mg, 1.695 mmol) was added. The reaction was stopped after 3.75 h, cooled to rt and filtered washing with CCl4. The filtrate was concentrated under reduced pressure to give a yellow solid, which was purified using flash chromatography on Biotage 40M column, eluting with 90:10 hexanes-CH2Cl2 to yield 1,3-dibromo-2-(bromomethyl)-5-nitrobenzene. 1H NMR (500 MHz, CDCl3): δ 4.8 (s, 2H), 8.4 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Br:11])[C:3]=1[CH3:12].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Br:11])[C:3]=1[CH2:12][Br:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C
Name
Quantity
131 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.22 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
411 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
278 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon three times
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with CCl4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with 90:10 hexanes-CH2Cl2

Outcomes

Product
Details
Reaction Time
3.75 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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